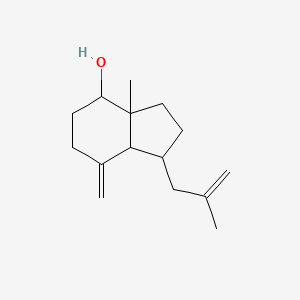

4(15),11-Oppositadien-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H24O |

|---|---|

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol |

InChI |

InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3 |

Clave InChI |

HLVNRJLLBUWVCO-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)CC1CCC2(C1C(=C)CCC2O)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of Novel Sesquiterpenoid Alcohols

Introduction: Sesquiterpenoids, a class of C15 terpenoids derived from farnesyl pyrophosphate, represent a vast and structurally diverse group of natural products.[1] Their oxygenated derivatives, particularly sesquiterpenoid alcohols, are of significant interest in drug discovery due to their wide range of pharmacological properties.[2] These compounds, found in the essential oils of many plants, have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4][5] This guide provides an in-depth overview of the core methodologies and experimental protocols for screening the biological activities of novel sesquiterpenoid alcohols, tailored for researchers and drug development professionals.

Anticancer Activity Screening

Sesquiterpenoid alcohols exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[6] Compounds like cedrol (B397079) have been shown to chemosensitize cancer cells by destabilizing plasma membrane lipid rafts and inhibiting survival pathways such as PI3K/Akt/mTOR and NF-κB.[7][8] Nerolidol (B1678203) is another example recognized for its antitumor effects, mediated by increased reactive oxygen species (ROS) production and apoptosis.[3]

Key Signaling Pathways in Anticancer Activity

Many sesquiterpenoid alcohols modulate complex signaling cascades to inhibit cancer cell proliferation and survival. The Nuclear Factor-kappa B (NF-κB) and mitochondrial intrinsic apoptosis pathways are common targets.

-

NF-κB Pathway Inhibition: In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Cedrol has been observed to inhibit the levels of the p65 subunit of NF-κB in both the cytoplasm and the nucleus, effectively downregulating this pro-survival pathway.[9]

-

Mitochondrial Apoptosis Induction: The intrinsic pathway of apoptosis is controlled by the Bcl-2 family of proteins. Pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) regulate mitochondrial membrane permeability. Sesquiterpenoid alcohols can shift this balance to induce apoptosis. For instance, cedrol activates the caspase-9-dependent mitochondrial intrinsic pathway by inhibiting anti-apoptosis proteins (Bcl-xL, Bcl-2) and activating pro-apoptosis proteins like BID.[7][9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[10]

Objective: To determine the concentration at which a novel sesquiterpenoid alcohol inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Novel sesquiterpenoid alcohol (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells until they reach logarithmic growth phase. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid alcohol in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data: Anticancer Activity

| Sesquiterpenoid Alcohol | Cancer Cell Line | Activity (IC50) | Reference |

| Cedrol | Human Leukemia (K562) | Dose-dependent decrease in viability | [7] |

| Cedrol | Colon Cancer (HT-29) | Dose-dependent decrease in viability | [7] |

| cis-Nerolidol | Cervix Carcinoma (HeLa) | 16.5 ± 6.7 µM | [11] |

Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli.[12] Sesquiterpenoid alcohols can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][13] Patchouli alcohol, for example, has been shown to reduce levels of multiple pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.[4][13]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This in vitro assay uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production.

Objective: To evaluate the ability of a novel sesquiterpenoid alcohol to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Novel sesquiterpenoid alcohol (dissolved in DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid alcohol for 1 hour.

-

Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B. Incubate at room temperature for 10 minutes in the dark.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite in the supernatant is proportional to the amount of NO produced by the cells.

-

Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated control. A preliminary MTT assay on the RAW 264.7 cells is crucial to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial Activity Screening

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[14] Sesquiterpenoid alcohols have shown promising activity against a range of pathogenic bacteria and fungi.[15] Screening methods aim to determine the minimum concentration of a compound required to inhibit the growth of or kill a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][16]

Objective: To determine the MIC of a novel sesquiterpenoid alcohol against selected bacterial or fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or fungal strains (e.g., Candida albicans)[16]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Novel sesquiterpenoid alcohol

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves growing the microorganism to the logarithmic phase and diluting it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[17]

-

Compound Dilution: Prepare a two-fold serial dilution of the sesquiterpenoid alcohol in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader at 600 nm.

-

Interpretation: The results are reported in µg/mL.[17]

Quantitative Data: Antimicrobial Activity

| Sesquiterpenoid Alcohol | Target Organism | Activity (MIC in µg/mL) | Reference |

| 8-Acetoxyl-patchouli alcohol | Staphylococcus aureus | 128 | [16] |

| 8-Acetoxyl-patchouli alcohol | Pseudomonas aeruginosa | 64 | [16] |

| Unnamed Sesquiterpenoids | Escherichia coli | 0.5 - 32 | [16] |

| Unnamed Sesquiterpenoids | Micrococcus luteus | 0.5 - 32 | [16] |

Neuroprotective Activity Screening

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss.[18] Natural compounds are being explored for their neuroprotective potential, which often involves antioxidant and anti-inflammatory mechanisms.[19][20] Sesquiterpenoid alcohols have been shown to ameliorate memory impairment and reduce oxidative stress in disease models.[18] For example, cedrol has demonstrated neuroprotective properties against ischemic infarction by inhibiting neuroinflammation and oxidative damage.[19]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This in vitro assay assesses the ability of a compound to protect neurons from excitotoxicity, a key pathological process in many neurological disorders. Glutamate (B1630785), a major excitatory neurotransmitter, can cause cell death when present in excessive concentrations.[21]

Objective: To evaluate the protective effect of a novel sesquiterpenoid alcohol against glutamate-induced cell death in primary cultured cortical neurons.

Materials:

-

Primary cortical neurons (e.g., from rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Glutamate solution

-

Novel sesquiterpenoid alcohol

-

Cell viability assay kit (e.g., MTT or LDH release assay)[19]

-

Poly-D-lysine coated culture plates

Procedure:

-

Cell Culture: Isolate and culture primary cortical neurons on coated plates until they form a mature network (typically 7-10 days in vitro).

-

Compound Pre-treatment: Pre-treat the neurons with various concentrations of the sesquiterpenoid alcohol for 1-2 hours.

-

Toxicity Induction: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified period (e.g., 24 hours) in the presence of the test compound.

-

Controls: Include a negative control (untreated cells), a toxicity control (glutamate only), and a vehicle control.

-

Viability Assessment: After the exposure period, assess cell viability using a standard method. For an LDH assay, the amount of lactate (B86563) dehydrogenase released into the culture medium is measured, which is an indicator of cell membrane damage and death.[22]

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound relative to the glutamate-only control.

Mandatory Visualizations

References

- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of the anticancer effects of sesquiterpene nerolidol on different malignant conditions - Journal of Medicinal Plants [jmp.ir]

- 4. Patchouli Alcohol: a Natural Sesquiterpene Against Both Inflammation and Intestinal Barrier Damage of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 7. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmacy180.com [pharmacy180.com]

- 13. researchgate.net [researchgate.net]

- 14. woah.org [woah.org]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ameliorative Effect of Natural Sesquiterpene Alcohol Cedrol Against Cerebral Ischemia Infarction-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of 4(15),11-Oppositadien-1-ol: An In-Depth Technical Guide

Disclaimer: As of December 2025, specific preliminary cytotoxicity data for 4(15),11-Oppositadien-1-ol is not available in the public domain. This guide provides a comprehensive overview of the methodologies and potential mechanisms of cytotoxicity based on studies of related compounds isolated from the Neolitsea genus, a source of similar sesquiterpenoids. The data and pathways presented herein are for closely related molecules and crude extracts from Neolitsea species and should be considered representative until specific studies on this compound are published.

Introduction

This compound is a sesquiterpenoid alcohol, a class of natural products known for a wide range of biological activities, including potential cytotoxic effects against cancer cell lines. The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent. This technical guide outlines the standard experimental protocols for assessing cytotoxicity and presents data from related compounds to offer insights into the potential bioactivity of this compound.

Data Presentation: Cytotoxicity of Related Compounds from Neolitsea Genus

The following table summarizes the cytotoxic activities of compounds isolated from Neolitsea acuminatissima, a plant species related to the potential sources of this compound. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | IC50 (µg/mL) |

| Neolitacumone B | Hep 2,2,15 | 0.24 |

| Neolitacumone C | Hep 2,2,15 | 0.04 |

| Compound 20 (unspecified) | Hep 2,2,15 | Not specified, but active |

| Compound 20 (unspecified) | Hep G2 | Marginally cytotoxic |

Experimental Protocols

Detailed methodologies for key cytotoxicity and mechanistic assays are provided below. These protocols are based on standard practices and findings from research on Neolitsea species extracts.

Cell Viability Assay (WST-1 Assay)

This assay is used to assess cell proliferation and viability.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Neolitsea sericea extract). Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

WST-1 Reagent Addition: After incubation, WST-1 reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.

-

Cell Lysis: After treatment with the test compound, cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and tubulin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a natural product.

Caption: A generalized workflow for evaluating the cytotoxicity of a test compound.

Potential Signaling Pathways Modulated by Neolitsea Compounds

Based on studies of Neolitsea sericea extract, the following signaling pathways are potentially involved in its cytotoxic and neuroprotective effects.

Caption: Hypothesized signaling pathways affected by compounds from Neolitsea species.

Unveiling Novel Oppositadien-type Sesquiterpenes in a Technical Deep Dive

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive technical guide has been released today, detailing the discovery, isolation, and characterization of new oppositadien-type sesquiterpenes from essential oils. This in-depth whitepaper is geared towards researchers, scientists, and drug development professionals, offering a valuable resource for the exploration of this promising class of natural compounds. The guide provides a meticulous overview of experimental protocols, quantitative data, and potential biological significance, including insights into modulated signaling pathways.

Oppositadien-type sesquiterpenes are a unique subclass of C15 isoprenoids characterized by the distinctive oppositane carbon skeleton. While sesquiterpenes, in general, are widely recognized for their diverse biological activities, including anti-inflammatory and anticancer properties, the specific potential of the oppositadien-type remains a burgeoning field of study.[1][2] This guide aims to fill a critical knowledge gap by consolidating current research and providing a practical framework for future investigations.

A significant source of these novel compounds has been identified in marine organisms, particularly red algae of the genus Laurencia.[3][4][5][6] These marine algae are known to produce a rich diversity of halogenated and non-halogenated sesquiterpenes, including those with the oppositane framework.[5][7] The technical guide provides detailed methodologies for the extraction and isolation of these compounds from their natural sources.

Experimental Protocols: A Roadmap to Discovery

The successful isolation and identification of novel oppositadien-type sesquiterpenes hinge on a series of precise experimental procedures. This guide outlines a comprehensive workflow, from sample collection to final structure elucidation.

Extraction of Essential Oils

The initial step involves the extraction of the volatile fraction from the source material, typically through hydrodistillation or steam distillation. For marine algae, a common procedure involves the extraction of the dried and ground material with organic solvents of increasing polarity, such as a progression from n-hexane to dichloromethane (B109758) and finally to methanol.[8]

A representative protocol for solvent extraction is as follows:

-

Sample Preparation: Air-dry the collected algal material, protecting it from light, and then grind it into a fine powder.[8]

-

Initial Extraction: Macerate the powdered material in a non-polar solvent like dichloromethane for an extended period.[8]

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude essential oil.

Chromatographic Separation and Isolation

The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate individual sesquiterpenes.

-

Flash Column Chromatography: This is a primary purification step. The crude extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane.[3][8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using semi-preparative or preparative HPLC, often with a reverse-phase C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The definitive identification of new oppositadien-type sesquiterpenes is achieved through a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information on the molecular weight and fragmentation pattern of the volatile compounds, aiding in their initial identification.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise chemical structure, including the carbon skeleton and the relative stereochemistry of the molecule.[9]

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups, while Ultraviolet-Visible (UV) spectroscopy can provide information about conjugated systems within the molecule.

Quantitative Data of a Novel Oppositadien-type Sesquiterpene

While the discovery of entirely new oppositadien-type sesquiterpenes is an ongoing endeavor, this guide presents a hypothetical example of a newly isolated compound, "Oppositadien-X," to illustrate the type of quantitative data that is crucial for characterization.

| Parameter | Value | Method |

| Yield | 0.05% (of dry weight) | Gravimetric analysis after HPLC purification |

| Molecular Formula | C₁₅H₂₄O | High-Resolution Mass Spectrometry (HR-MS) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 5.31 (1H, d, J=5.5 Hz), 4.88 (1H, s), 4.75 (1H, s), 2.30-2.15 (2H, m), 1.72 (3H, s), 1.05 (3H, s), 0.98 (3H, d, J=7.0 Hz) | ¹H NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 148.2, 145.5, 112.8, 78.5, 55.4, 45.2, 40.8, 38.1, 35.6, 31.2, 28.9, 25.7, 22.4, 21.9, 18.3 | ¹³C NMR Spectroscopy |

| Mass Spectrum (EI) | m/z (%): 220 (M⁺, 15), 202 (25), 187 (40), 159 (100), 133 (55), 105 (60), 91 (75) | Electron Impact Mass Spectrometry |

Visualizing the Workflow and Potential Biological Pathways

To further clarify the intricate processes involved in the discovery and analysis of these compounds, as well as their potential biological interactions, the following diagrams have been generated using the DOT language.

References

- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antileishmanial sesquiterpenes from the Brazilian red alga Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-halogenated new sesquiterpenes from Bornean Laurencia snackeyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenated Sesquiterpenoids from the Red Alga Laurencia tristicha Collected in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of (+)-4(15),11-Oppositadien-1-ol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4(15),11-Oppositadien-1-ol is a sesquiterpenoid natural product belonging to the oppositane class, characterized by a decalin core structure. While a specific total synthesis for this exact molecule is not extensively documented in publicly available literature, this application note outlines a detailed and plausible synthetic route based on well-established and analogous chemical transformations. The proposed synthesis leverages a stereoselective Robinson annulation to construct the core decalin framework, followed by strategic installations of the exocyclic methylene (B1212753) groups and the tertiary alcohol. This document provides comprehensive experimental protocols for key transformations, quantitative data summaries, and a visual representation of the synthetic strategy, intended to serve as a practical guide for researchers in natural product synthesis and medicinal chemistry.

Introduction

Sesquiterpenoids of the oppositane family exhibit a range of interesting biological activities, making them attractive targets for total synthesis. The development of a robust synthetic route not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of analogs with potentially enhanced therapeutic properties. This application note details a proposed enantioselective total synthesis of (+)-4(15),11-Oppositadien-1-ol, focusing on stereocontrol and efficient functional group manipulations.

Proposed Total Synthesis Route

The proposed retrosynthetic analysis for (+)-4(15),11-Oppositadien-1-ol is outlined below. The synthesis commences with the construction of the chiral decalin core via an asymmetric Robinson annulation. Subsequent steps focus on the introduction of the two exocyclic double bonds and the stereoselective formation of the tertiary alcohol.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of (+)-4(15),11-Oppositadien-1-ol.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in the proposed synthesis of (+)-4(15),11-Oppositadien-1-ol.

Step 1: Asymmetric Robinson Annulation to form Wieland-Miescher Ketone Analog

The synthesis begins with the asymmetric Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, catalyzed by (S)-proline, to afford the chiral Wieland-Miescher ketone analog. This reaction establishes the key stereocenter at the ring junction.[1][2][3]

Experimental Protocol:

To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol) is added (S)-proline (0.1 eq). The mixture is stirred at room temperature for 30 minutes. Methyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 48-72 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (ethyl acetate/hexanes gradient) to yield the Wieland-Miescher ketone analog.

Table 1: Quantitative Data for Asymmetric Robinson Annulation

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | (S)-Proline | DMF | 25 | 48 | 85 | >95 |

| 2 | (R)-Proline | DMF | 25 | 48 | 83 | >95 (for the (-)-enantiomer) |

Step 2: Installation of the First Exocyclic Methylene Group via Shapiro Reaction

The less hindered ketone of the Wieland-Miescher ketone analog is selectively converted to an exocyclic methylene group using the Shapiro reaction.[4][5][6][7] This involves the formation of a tosylhydrazone followed by treatment with a strong base.

Experimental Protocol:

-

Tosylhydrazone Formation: To a solution of the Wieland-Miescher ketone analog (1.0 eq) in methanol (B129727) is added p-toluenesulfonhydrazide (1.1 eq). The mixture is heated to reflux for 4 hours. Upon cooling, the tosylhydrazone precipitates and is collected by filtration, washed with cold methanol, and dried under vacuum.

-

Shapiro Reaction: The dried tosylhydrazone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an argon atmosphere. n-Butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by the slow addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography (hexanes) to give the enone intermediate.

Table 2: Quantitative Data for Shapiro Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi | THF | -78 to 25 | 4 | 75 |

| 2 | s-BuLi | THF | -78 to 25 | 4 | 72 |

Step 3: Installation of the Second Exocyclic Methylene Group via Wittig Reaction

The remaining ketone is converted to the second exocyclic methylene group using a Wittig reaction.[8][9][10][11][12]

Experimental Protocol:

To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF at 0 °C under argon is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting yellow-orange solution is stirred at 0 °C for 30 minutes. A solution of the enone intermediate from Step 2 (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography (hexanes) to afford the diene intermediate.

Table 3: Quantitative Data for Wittig Reaction

| Entry | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ph3P=CH2 | n-BuLi | THF | 0 to 25 | 12 | 80 |

| 2 | Ph3P=CH2 | KHMDS | THF | 0 to 25 | 12 | 78 |

Step 4: Stereoselective Epoxidation and Ring Opening to form the Tertiary Alcohol

The final step involves the stereoselective epoxidation of the more electron-rich double bond followed by nucleophilic ring opening to install the tertiary alcohol.[13][14][15][16][17] The stereochemistry of the epoxidation can be directed by the adjacent allylic proton.

Experimental Protocol:

-

Epoxidation: To a solution of the diene intermediate (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portionwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude epoxide is used in the next step without further purification.

-

Epoxide Opening: The crude epoxide is dissolved in anhydrous THF and cooled to 0 °C. A solution of methylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography (ethyl acetate/hexanes gradient) to yield (+)-4(15),11-Oppositadien-1-ol.

Table 4: Quantitative Data for Epoxidation and Ring Opening

| Entry | Epoxidizing Agent | Nucleophile | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) (2 steps) |

| 1 | m-CPBA | MeMgBr | DCM/THF | 0 to 25 | 8 | 65 |

| 2 | VO(acac)2, t-BuOOH | MeLi | Toluene/THF | 0 to 25 | 10 | 60 |

Overall Synthetic Workflow

The following diagram illustrates the proposed total synthesis of (+)-4(15),11-Oppositadien-1-ol.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Shapiro Reaction [organic-chemistry.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. adichemistry.com [adichemistry.com]

- 13. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 15. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Steam distillation protocols for extracting sesquiterpenoid-rich essential oils.

Application Notes: Steam Distillation for Sesquiterpenoid-Rich Essential Oils

Introduction

Steam distillation is a widely employed separation technique for extracting temperature-sensitive volatile compounds, such as essential oils, from plant materials.[1][2] The method is particularly relevant for the isolation of sesquiterpenoids, a class of C15 terpenes, which are valued for their diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The principle of steam distillation relies on using steam to vaporize volatile compounds at temperatures below their actual boiling points, thus preventing thermal degradation.[1][4] The steam, carrying the essential oil vapors, is then cooled in a condenser, and the resulting immiscible liquid mixture of oil and water (hydrosol) is collected. The essential oil, typically being less dense, separates from the hydrosol and can be easily collected.[2][5]

Optimizing the extraction of sesquiterpenoid-rich oils requires careful control over several process parameters. Sesquiterpenes are generally less volatile than monoterpenes, which often necessitates longer distillation times or adjustments in steam flow rate and pressure to ensure their efficient extraction.[6][7] Factors such as the preparation of the plant material, the liquid-to-material ratio, and the duration of the distillation process are critical process parameters (CPPs) that significantly influence both the yield and the chemical profile of the extracted essential oil.[8]

These application notes provide detailed protocols for standard and enzyme-assisted steam distillation, a summary of key process parameters from various studies, and a workflow diagram to guide researchers in the efficient extraction of sesquiterpenoid-rich essential oils.

Experimental Protocols

Protocol 1: Standard Steam Distillation

This protocol outlines the standard laboratory procedure for extracting essential oils using direct steam generation.

1. Materials and Equipment:

-

Plant Material (fresh or dried, appropriately sized)

-

Distilled Water

-

Round Bottom Flask (distilling flask, large enough to hold plant material and water)[9]

-

Claisen Adapter (recommended to prevent foaming)[9]

-

Still Head and Thermometer Adapter

-

Condenser

-

Receiving Vessel or Separatory Funnel (e.g., Clevenger-type apparatus)[5]

-

Anhydrous Sodium Sulfate (for drying the oil)

-

Glass Vials for storage

-

Laboratory Clamps and Stand

2. Preparation of Plant Material:

-

Collect and clean the desired plant parts (leaves, flowers, bark, roots).

-

If using fresh material, record the wet weight. For optimal results, some materials may benefit from partial drying to reduce water content.

-

Reduce the particle size of the material by cutting, grinding, or cryomilling to increase the surface area for efficient steam penetration.[10][11] Note that the optimal particle size can vary depending on the plant material.

3. Apparatus Setup:

-

Place the prepared plant material into the large round bottom flask, filling it no more than halfway.[9]

-

Add distilled water to the flask, just enough to cover the plant material.[9]

-

Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed. A thin layer of silicone lubricant can be used for ground glass joints.[3]

-

Use a Claisen adapter to provide an extra neck, which helps manage turbulence and foaming.[9]

-

Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.

-

Position the receiving vessel at the condenser outlet to collect the distillate.

4. Distillation Process:

-

Begin heating the distilling flask. Initially, a rapid heating rate can be used to bring the water to a boil.[9]

-

Once steam generation begins and the distillation process starts, reduce the heating rate to maintain a steady distillation. The optimal steam flow rate is crucial; too slow is inefficient, while too fast can cause channeling, where steam bypasses the plant material.[4]

-

Monitor the temperature, which should remain around 100°C at atmospheric pressure.[1]

-

Continue distillation until the rate of essential oil collection significantly decreases or stops. The duration can range from 1 to 8 hours or more, depending on the plant material and the target compounds.[8][12] Most monoterpenes are extracted early, while sesquiterpenes require longer periods.[6]

5. Post-Distillation Processing:

-

Allow the apparatus to cool completely before disassembly.

-

Carefully collect the distillate. The essential oil and hydrosol will have separated into two layers.

-

Using a separatory funnel, separate the upper essential oil layer from the lower aqueous hydrosol layer.

-

Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and then decant or filter the oil into a clean, dry, amber glass vial.

-

Store the essential oil at 4°C in a tightly sealed container to prevent degradation.

-

Calculate the yield of the essential oil based on the initial mass of the plant material.[13]

Protocol 2: Advanced Method - Enzyme-Assisted Steam Distillation

This protocol enhances the standard procedure by incorporating an enzymatic pre-treatment step to break down plant cell walls, potentially increasing the essential oil yield.[4]

1. Additional Materials:

-

Cellulase, Pectinase, or a suitable enzyme mixture

-

pH buffer solution (optimal for the selected enzymes)

-

Incubator or water bath

2. Pre-Treatment Procedure:

-

Prepare the plant material as described in Protocol 1.

-

Create a slurry by mixing the plant material with the appropriate pH buffer solution.

-

Add the enzyme preparation to the slurry. The concentration will depend on the enzyme's activity and the substrate mass.

-

Incubate the mixture at the optimal temperature and for the recommended duration as specified by the enzyme supplier. This allows the enzymes to hydrolyze the cell wall components.[4]

3. Distillation:

-

After incubation, transfer the entire enzyme-treated slurry into the distilling flask.

-

Proceed with the steam distillation as outlined in Protocol 1 (steps 3-5). The pre-digested material is expected to release the essential oil more readily.[4]

Quantitative Data Summary

The efficiency of steam distillation is influenced by several parameters. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Material | Distillation Time (min) | Steam/Process Parameters | Temp (°C) | Essential Oil Yield (%) | Key Sesquiterpenoid(s) & Content (%) | Reference(s) |

| Eucalyptus Leaves | 150 | Steam Flow Rate: 3.5 kg/hr | >80 | 0.8 | Data not specified | [10][13] |

| South African Hops | Not Specified | Industrial Scale | Not Specified | Not Specified | α-humulene (19.52–24.98%), β-caryophyllene (8.47–13.73%) | [6] |

| Garden Thyme (Thymus vulgaris) | Not Specified | Water-Steam Distillation | Not Specified | Not Specified | Sesquiterpene Hydrocarbons (2.93–4.94%) | [14] |

| Angelica sinensis | ~504 | Liquid-to-Material Ratio: 9.3:1 | Not Specified | ~0.71 | Data not specified | [8] |

| Cinnamomum cassia | 120 | Solid-to-Liquid Ratio: 1:10 | Not Specified | 1.44 | Data not specified | [15] |

| Artemisia scoparia | ~160 | Enzyme-Assisted | Not Specified | 1.87 | Limonene (56.36%), Isoeugenol (7.35%)* | [16] |

| Fennel Seeds | 117 | Steam Pressure: 0.83 bar | Not Specified | ~5.50 | Sesquiterpene Hydrocarbons (0.35%) | [11] |

Note: Limonene is a monoterpene; this study highlights optimization for overall yield.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the steam distillation process for extracting sesquiterpenoid-rich essential oils.

Caption: Workflow for steam distillation of sesquiterpenoid-rich essential oils.

References

- 1. ellementalpro.com [ellementalpro.com]

- 2. galbanum.co [galbanum.co]

- 3. engineering.iastate.edu [engineering.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. Steam distillation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ijplantenviro.com [ijplantenviro.com]

- 11. Hydrodistillation and Steam Distillation of Fennel Seeds Essential Oil: Parameter Optimization and Application of Cryomilling Pretreatment [mdpi.com]

- 12. steam distillation yield: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols for Supercritical CO2 Extraction of Terpenes from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a sophisticated and environmentally friendly technology for extracting bioactive compounds, such as terpenes, from various plant materials.[1][2] This method is highly regarded for its ability to produce clean, solvent-free extracts, making it particularly suitable for applications in the pharmaceutical, food, and fragrance industries.[3][4][5] Supercritical CO2 acts as a tunable solvent, where slight modifications in temperature and pressure can significantly alter its solvating power, allowing for the selective extraction of specific compounds.[3][6][7] This is especially advantageous for terpene extraction, as different classes of these volatile compounds, such as monoterpenes and sesquiterpenes, exhibit varying solubilities under different supercritical conditions.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the extraction of terpenes from plant materials using supercritical CO2.

Principle of Supercritical CO2 Extraction

Carbon dioxide exhibits unique properties when subjected to temperatures and pressures above its critical point (31.1°C and 73.8 bar).[10] In this supercritical state, it possesses the density of a liquid and the viscosity and diffusivity of a gas.[11] This dual characteristic allows it to efficiently penetrate the solid plant matrix and dissolve the target terpenes.[6] Upon depressurization, the CO2 returns to a gaseous state and evaporates, leaving behind a pure, concentrated extract with no residual solvent.[3][9] The selectivity of the extraction can be finely tuned by adjusting the density of the supercritical CO2, which is controlled by temperature and pressure.[6][8]

Advantages of Supercritical CO2 Extraction for Terpenes

-

High Purity Extracts: The process yields extracts free from toxic residual solvents.[3][5]

-

Preservation of Thermolabile Compounds: The relatively low operating temperatures prevent the thermal degradation of delicate and volatile terpenes.[12][13][14]

-

Selective Extraction: By manipulating temperature and pressure, it is possible to fractionally extract different classes of terpenes.[5][7][8]

-

Environmentally Friendly: CO2 is non-toxic, non-flammable, readily available, and can be recycled within a closed-loop system.[3][15]

Experimental Workflow & Logical Relationships

The following diagrams illustrate the general experimental workflow for supercritical CO2 extraction and the logical relationship for fractional separation of terpenes.

Caption: General workflow for supercritical CO2 extraction of terpenes.

Caption: Logical relationship for fractional separation of terpenes.

Detailed Experimental Protocols

Protocol 1: General Terpene Extraction from Plant Material

This protocol provides a general method for the extraction of a broad spectrum of terpenes.

1. Sample Preparation:

-

Dry the plant material to a moisture content of approximately 10%.[16]

-

Grind the dried material to a consistent particle size (e.g., 0.5-1.0 mm) to ensure uniform extraction.[15]

-

Accurately weigh the ground material and pack it uniformly into the extraction vessel.[10]

2. System Setup and Operation:

-

Load the packed extraction vessel into the SFE system.

-

Set the system parameters to the desired extraction conditions. For a general terpene profile, a good starting point is a pressure of 100-150 bar and a temperature of 40-50°C.

-

Pressurize the system with liquid CO2 using a high-pressure pump.[15]

-

The CO2 is heated to its supercritical state before entering the extraction vessel.[9]

-

Maintain a constant flow rate of supercritical CO2 through the vessel (e.g., 1-2 kg/h ).

-

The terpene-laden supercritical CO2 then flows into a separator vessel where the pressure is reduced.

-

As the pressure drops, the CO2 vaporizes, and the terpene extract precipitates and is collected.[6]

-

The gaseous CO2 can be recondensed and recycled back into the system.[15]

3. Extraction Duration and Collection:

-

The extraction time can vary from 30 minutes to several hours depending on the plant material and desired yield.[1][8]

-

Collect the extract from the separator at regular intervals to monitor the extraction progress.

4. Post-Extraction:

-

Depressurize the system safely.

-

Remove the spent plant material from the extraction vessel.

-

The collected extract can be further analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene profile.[17]

Protocol 2: Fractional Extraction of Monoterpenes and Sesquiterpenes from Cannabis

This protocol is designed for the selective extraction of different terpene classes from cannabis, which can be adapted for other terpene-rich plants.[8]

Stage 1: Monoterpene Extraction

-

Sample Preparation: Follow the steps outlined in Protocol 1.

-

System Parameters:

-

Extraction and Collection:

-

Run the extraction under these conditions for approximately 45 minutes.[8]

-

Monoterpenes have high solubility under these low-pressure and moderate-temperature conditions.[8][9]

-

To improve the recovery of highly volatile monoterpenes, the collection vessel can be chilled (e.g., to -78°C using a dry ice and acetone (B3395972) mixture).[8][9]

-

Collect the monoterpene-rich fraction.

-

Stage 2: Sesquiterpene Extraction

-

System Parameter Adjustment: Without depressurizing the system, adjust the parameters to target less volatile sesquiterpenes.

-

Extraction and Collection:

-

Continue the extraction for another 45 minutes.[8]

-

Sesquiterpenes, which have lower solubility at the initial conditions, will now be extracted.

-

Collect the sesquiterpene-rich fraction from a separate collection vessel if the system allows, or after the monoterpene fraction has been collected.

-

Note: For a complete extraction that also targets cannabinoids, a third stage at higher pressure (e.g., 300 bar) would be required.[8]

Quantitative Data and Comparative Analysis

The following tables summarize typical extraction parameters and yields for terpenes from various plant materials.

Table 1: Supercritical CO2 Extraction Parameters for Terpenes from Various Plant Materials

| Plant Material | Target Compounds | Pressure (bar) | Temperature (°C) | Extraction Time (min) | CO2 Flow Rate | Co-solvent | Reference |

| Cannabis Sativa | Monoterpenes | 70 | 50 | 45 | 100 g/min | None | [8] |

| Sesquiterpenes | 150 | 55 | 45 | 150 g/min | None | [8] | |

| Cannabinoids & Terpenes | 131.2 - 319.7 | 60 | - | - | None | [11] | |

| Lavender | Essential Oils | 108.7 | 48.5 | 144 | - | None | [18] |

| Phenolic Compounds & Terpenes | 250 | 60 | 45 | - | None | [19] | |

| Citrus Peel | Essential Oils | 150 | 35 | 150 | 23 L/h | Ethanol (optional) | [20] |

| Terpene Fractionation | 75 - 100 | 40 | - | - | None | [21] | |

| Hops | Essential Oils | 90 - 110 | 40 - 50 | - | - | None | [22] |

| Alpha-acids | 200 | 40 | - | - | None | [23] |

Table 2: Comparative Yields of Terpene-Rich Extracts

| Plant Material | Extraction Method | Yield (%) | Key Terpenes Identified | Reference |

| Lavender (Lavandula hybrida) | Supercritical CO2 (SDS) | 4.768 | Linalool, Linalyl acetate, Camphor, 1,8-Cineole | [18] |

| Lavender (Lavandula angustifolia) | Supercritical CO2 | 4.3 - 9.2 | Oxygenated monoterpenes | [19] |

| Industrial Hemp | Supercritical CO2 | 0.76 - 8.83 | α-pinene, β-pinene, β-myrcene, limonene | [11] |

| Citrus junos Peel | Supercritical CO2 | ~1.28 | Monoterpenes (79.76%), Sesquiterpenes (4.42%) | [17] |

| Indocalamus latifolius Leaves | Supercritical CO2 | ~0.14 | Neophytadiene, Phytol, Squalene | [24] |

Conclusion

Supercritical CO2 extraction is a powerful and versatile technique for obtaining high-quality terpene extracts from a wide range of plant materials. By carefully controlling the experimental parameters, researchers can optimize yields and selectively target specific terpene profiles. The protocols and data presented here provide a solid foundation for developing and implementing supercritical CO2 extraction methods in a laboratory or industrial setting. Further optimization may be required depending on the specific plant material and the desired final product characteristics.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CO2 extraction Terpene Extraction Methods: CO2 Extraction [medicalterpenes.com]

- 4. The process of supercritical CO2 extraction for CBD [essentiapura.com]

- 5. extractionmagazine.com [extractionmagazine.com]

- 6. trueterpenes.com [trueterpenes.com]

- 7. equilibar.com [equilibar.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. rootsciences.com [rootsciences.com]

- 11. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CO₂ Terpene Extraction: Clean, Efficient & Aroma-Rich [essentiapura.com]

- 13. Supercritical CO2 terpenes extraction - Separeco [separeco.com]

- 14. leafbuyer.com [leafbuyer.com]

- 15. Unveiling Nature’s Secrets: The Science of Cannabis Extraction using Supercritical CO2 – Cannabis Workforce Initiative [cannabisworkforce.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. co2extractionmachine.com [co2extractionmachine.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Supercritical CO2 Extraction of Terpenoids from Indocalamus latifolius Leaves: Optimization, Purification, and Antioxidant Activity [mdpi.com]

Purifying 4(15),11-Oppositadien-1-ol: A Detailed Guide to Column Chromatography Techniques

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and quantitative data for the purification of the sesquiterpenoid alcohol, 4(15),11-Oppositadien-1-ol, utilizing column chromatography. The methodologies outlined herein are designed to guide researchers in obtaining this valuable natural product in high purity for further scientific investigation and development.

Introduction

This compound is a sesquiterpenoid alcohol with a molecular formula of C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[1] Sesquiterpenoids, a large class of natural products, are known for their diverse biological activities, making them attractive targets for drug discovery. Effective purification is a critical step to enable accurate biological and pharmacological evaluation. Column chromatography is a fundamental and widely used technique for the isolation of such natural products from complex plant extracts. This document details the application of normal-phase column chromatography for the purification of this compound.

General Purification Strategy

The purification of this compound from a crude plant extract typically involves a multi-step approach to remove pigments, non-polar compounds, and other classes of secondary metabolites. The general workflow begins with extraction from the plant material, followed by fractionation using column chromatography.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction from Plant Material

This protocol describes a general method for obtaining a crude extract rich in sesquiterpenoids from a plant source.

Materials:

-

Dried and powdered plant material (e.g., leaves, aerial parts)

-

Methanol (B129727) (ACS grade)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the dried, powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

Store the crude extract at 4°C until further processing.

Protocol 2: Column Chromatography Purification

This protocol details the separation of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude plant extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

n-Hexane (ACS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Methanol (ACS grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Vanillin-sulfuric acid staining reagent

-

Glass test tubes for fraction collection

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the glass column, ensuring even packing and avoiding air bubbles.

-

Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

-

Wash the packed column with n-hexane until the silica gel is fully equilibrated.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform (B151607) or the initial mobile phase.

-

In a separate flask, mix the dissolved extract with a small amount of silica gel to form a dry powder.

-

Carefully load the dried sample-silica mixture onto the top of the packed column.

-

-

Elution:

-

Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A typical gradient could be:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

n-Hexane:Ethyl Acetate (50:50)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (95:5)

-

-

Maintain a constant flow rate throughout the elution process.

-

-

Fraction Collection and Analysis:

-

Collect eluate in fractions of a consistent volume (e.g., 20 mL).

-

Monitor the separation by spotting each fraction on a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2).

-

Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. This compound will appear as a distinct spot.

-

Combine the fractions containing the pure compound based on the TLC analysis.

-

-

Isolation of Pure Compound:

-

Concentrate the pooled fractions containing the pure this compound using a rotary evaporator to yield the purified compound.

-

Determine the final yield and assess the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

The following tables summarize the key parameters and expected outcomes for the column chromatography purification of this compound.

Table 1: Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 50 cm length x 3 cm diameter |

| Crude Sample Loading | 5 g |

| Mobile Phase Gradient | n-Hexane to Ethyl Acetate to Methanol |

| Flow Rate | 2-3 mL/min |

| Fraction Volume | 20 mL |

| Detection Method | Thin Layer Chromatography (TLC) |

Table 2: Expected Elution Profile and Purity

| Elution Step (n-Hexane:Ethyl Acetate) | Compounds Eluted | Expected Purity of Target Fraction |

| 100:0 to 95:5 | Non-polar compounds (e.g., hydrocarbons, waxes) | - |

| 90:10 to 80:20 | Less polar sesquiterpenoids | - |

| 80:20 to 50:50 | This compound | >95% (after pooling pure fractions) |

| 50:50 to 0:100 | More polar compounds | - |

| Ethyl Acetate:Methanol | Highly polar compounds | - |

Note: The exact elution profile may vary depending on the specific composition of the crude extract.

Logical Relationship of Purification Steps

The purification process follows a logical progression from a complex mixture to an isolated, pure compound. Each step is designed to remove a specific set of impurities, enriching the target molecule for the subsequent stage.

Caption: Logical flow of the purification process.

By following these detailed protocols and understanding the principles of the purification strategy, researchers can successfully isolate this compound for their studies. The provided data serves as a benchmark for what can be expected during the purification process.

References

Application Note: Quantification of 4(15),11-Oppositadien-1-ol using a Validated HPLC-UV Method

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol found in the essential oils of various plant species.[1] As a naturally occurring organic chemical, it holds potential for applications in areas such as pest control due to its repellent properties.[1] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and scientific research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.

Principle of the Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and water allows for the separation based on the analyte's polarity. The quantification is achieved by detecting the analyte using a UV detector at a specified wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantification (LOQ).[2]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Sample containing this compound

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 210 nm (This is a typical wavelength for compounds with limited chromophores. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution).

-

Run Time: 15 minutes.

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions

-

Extraction: For solid samples (e.g., plant material), a suitable extraction method such as sonication or soxhlet extraction with methanol should be employed. For liquid samples (e.g., essential oils), a direct dilution with methanol may be sufficient.

-

Filtration: Filter the final sample extract through a 0.45 µm syringe filter before injection into the HPLC system.

5. Method Validation Protocols

-

Specificity: The specificity of the method is demonstrated by injecting a blank (mobile phase), a standard solution, and a sample solution to ensure no interfering peaks are present at the retention time of this compound.

-

Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line.[3]

-

Accuracy: The accuracy is determined by a recovery study. A known amount of the standard is spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.[4]

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) is calculated.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on three different days to assess the method's robustness over time. The %RSD is calculated.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3 is used for LOD and 10 for LOQ.[5]

Data Presentation

Table 1: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | ~ 8.5 | Consistent |

| Linearity (r²) | > 0.999 | r² ≥ 0.995 |

| Range (µg/mL) | 1 - 100 | As required |

| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |

| Precision (%RSD) | ||

| - Repeatability | < 1.5% | ≤ 2% |

| - Intermediate Precision | < 2.0% | ≤ 2% |

| LOD (µg/mL) | 0.3 | - |

| LOQ (µg/mL) | 1.0 | - |

Mandatory Visualization

Caption: HPLC-UV workflow for the quantification of this compound.

References

- 1. This compound | 70389-96-7 | VCA38996 [biosynth.com]

- 2. mastelf.com [mastelf.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

Developing 4(15),11-Oppositadien-1-ol as a Natural Pest Repellent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including the roots of Helan aromatica.[1] As a terpenoid, it is part of a class of organic chemicals known for their roles in plant defense mechanisms.[2] This compound is a volatile organic compound that acts as a chemical signaler and has potential applications in pest management due to its repellent properties.[2] Sesquiterpenoids, as a chemical class, are widely recognized for a variety of biological activities, including antimicrobial, antifeedant, and cytotoxic effects, underscoring the potential of this compound as a candidate for a natural pest repellent. This document provides a framework for the systematic evaluation and development of this compound as a commercially viable pest repellent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development and for predicting its behavior in various application scenarios.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₅H₂₄O | [2] | |

| Molecular Weight | 220.35 | g/mol | [2] |

| CAS Number | 70389-9-7 | [2] | |

| Appearance | Not specified | ||

| Odor | Not specified | ||

| Boiling Point | Not specified | °C | |

| Vapor Pressure | Not specified | Pa | |

| Water Solubility | Not specified | g/L | |

| Octanol-Water Partition Coefficient (log P) | Not specified |

Note: Further experimental determination of properties such as boiling point, vapor pressure, and water solubility is recommended.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to function as a repellent by interacting with the olfactory receptors of insect pests.[2] This interaction likely triggers aversive behaviors, leading to the avoidance of treated areas. The volatile nature of this sesquiterpenoid alcohol allows it to be detected by insects from a distance, making it a candidate for use as a spatial repellent.

Experimental Protocols

The following protocols are designed to systematically evaluate the efficacy of this compound as a pest repellent.

Protocol 1: Determination of Repellent Activity (Choice Test)

This protocol aims to quantify the repellent effect of this compound against a target pest species (e.g., Aedes aegypti, Tribolium castaneum).

Materials:

-

Test insects

-

Y-tube or T-tube olfactometer

-

Air pump and flow meter

-

Charcoal-filtered, humidified air

-

Filter paper discs

-

This compound solutions of varying concentrations in a suitable solvent (e.g., ethanol, acetone)

-

Solvent control

Procedure:

-

Prepare serial dilutions of this compound.

-

Apply a known volume of a test solution to a filter paper disc and the same volume of the solvent control to another.

-

Allow the solvent to evaporate completely.

-

Place the treated filter paper in one arm of the olfactometer and the control in the other.

-

Introduce a single adult insect into the base of the olfactometer.

-

Record which arm the insect first enters and the time spent in each arm over a defined period (e.g., 5 minutes).

-

Repeat with a sufficient number of insects for statistical significance (n ≥ 20).

-

Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.

Protocol 2: Determination of Antifeedant Activity (No-Choice Test)

This protocol assesses the ability of this compound to deter feeding.

Materials:

-

Test insects (e.g., larvae of Spodoptera littoralis)

-

Leaf discs or artificial diet

-

This compound solutions of varying concentrations

-

Solvent control

-

Petri dishes

-

Moist filter paper

Procedure:

-

Prepare treated leaf discs by dipping them in the test solutions. Prepare control discs with the solvent only.

-

Allow the solvent to evaporate.

-

Place one treated leaf disc and one insect larva in a Petri dish lined with moist filter paper.

-

Prepare a sufficient number of replicates for each concentration and the control.

-

After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed.

-

Calculate the Antifeedant Index (AFI) using the formula: AFI = (C - T) / (C + T) x 100, where C is the consumed area of the control disc and T is the consumed area of the treated disc.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 2: Repellency of this compound against Aedes aegypti

| Concentration (µg/cm²) | N | Mean Repellency Index (RI) ± SE |

| Control (Solvent) | 20 | 0.0 ± 0.0 |

| 10 | 20 | |

| 25 | 20 | |

| 50 | 20 | |

| 100 | 20 |

Table 3: Antifeedant Activity of this compound against Spodoptera littoralis Larvae

| Concentration (µg/ml) | N | Mean Antifeedant Index (AFI) ± SE |

| Control (Solvent) | 15 | 0.0 ± 0.0 |

| 50 | 15 | |

| 100 | 15 | |

| 250 | 15 | |

| 500 | 15 |

Formulation and Application

Based on the efficacy data, development of a stable and effective formulation is the next critical step. Considerations for formulation include:

-

Carrier solvent: Selection of a non-toxic, environmentally friendly solvent.

-

Stabilizers: Incorporation of antioxidants or UV protectants to enhance shelf-life and residual activity.

-

Adjuvants: Addition of surfactants or sticking agents to improve coverage and adherence to treated surfaces.

Potential applications for a this compound-based repellent include:

-

Topical insect repellents for human use.

-

Spatial repellents for indoor and outdoor areas.

-

Treatment for stored product protection.

-

Agricultural crop protection.

Safety and Toxicology

A comprehensive toxicological profile of this compound is essential prior to commercialization. Key studies include:

-

Acute and chronic toxicity studies.

-

Dermal and eye irritation tests.

-

Genotoxicity assays.